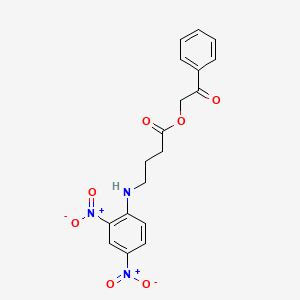

Phenacyl 4-(2,4-dinitroanilino)butanoate

Description

Properties

IUPAC Name |

phenacyl 4-(2,4-dinitroanilino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O7/c22-17(13-5-2-1-3-6-13)12-28-18(23)7-4-10-19-15-9-8-14(20(24)25)11-16(15)21(26)27/h1-3,5-6,8-9,11,19H,4,7,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMTZNRLVDUCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 4-(2,4-dinitroanilino)butanoate typically involves a multi-step process. One common method starts with the preparation of phenacyl bromide through the bromination of acetophenone in the presence of anhydrous aluminum chloride and ether . The phenacyl bromide is then reacted with 4-(2,4-dinitroanilino)butanoic acid in the presence of a base such as potassium carbonate to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 4-(2,4-dinitroanilino)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The phenacyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of phenacyl ketones or carboxylic acids.

Reduction: Formation of 4-(2,4-diaminoanilino)butanoate.

Substitution: Formation of substituted phenacyl derivatives.

Scientific Research Applications

Phenacyl 4-(2,4-dinitroanilino)butanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials.

Mechanism of Action

The mechanism of action of Phenacyl 4-(2,4-dinitroanilino)butanoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The phenacyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Disperse Yellow 1 (4-(2,4-Dinitroanilino)phenol)

Modified RJC02337 Derivatives (Bio-isosteres)

- Chemotype 1 (Thiol-modified) : Enhanced binding affinity (−9.2 kcal/mol*) via sulfur interactions in PfDegP’s hydrophobic pocket .

- Chemotype 2 (Nitrogen-modified) : Improved electrostatic complementarity but lower efficacy than thiol variants .

Comparative Analysis of Binding and Selectivity

| Compound | Binding Energy (kcal/mol) | Key Interactions | Selectivity for PfDegP |

|---|---|---|---|

| RJC02337 | −8.149 | H-bonds (LYS 209, LYS 368); hydrophobic (PHE135, PRO138) | High |

| T0873 (Dinitolmide) | ~−15 (LF Rank Score) | Undisclosed | Low |

| T2823 (Crocin) | ~−15 (LF Rank Score) | Undisclosed | Low |

| Thiol-modified RJC02337 | −9.2* | Sulfur-mediated van der Waals interactions | High |

Source : .

*Estimated from bio-isosteric optimization data.

Discussion of Key Findings

Structural Backbone Influence: The butanoate chain in RJC02337 balances hydrophobicity and flexibility, enabling optimal PfDegP binding. Longer chains (e.g., pentanoic/hexanoic acids) may reduce specificity due to steric hindrance . The phenacyl ester enhances membrane permeability compared to carboxylic acid analogs (e.g., 5-(2,4-dinitroanilino)pentanoic acid).

Functional Group Modifications: Thiol additions improve binding by interacting with PfDegP’s sulfur-rich regions, whereas nitrogen groups offer moderate gains . Disperse Yellow 1’s phenolic structure lacks the ester group critical for PfDegP inhibition, limiting therapeutic relevance .

Therapeutic vs. Non-Therapeutic Applications: RJC02337 and its derivatives are optimized for antimalarial activity, while analogs like DAMP and Disperse Yellow 1 serve non-therapeutic roles (e.g., pH probes, dyes) .

Q & A

Basic: What are the recommended synthetic routes for Phenacyl 4-(2,4-dinitroanilino)butanoate, and what experimental conditions optimize yield?

Methodological Answer:

- Step 1: Start with nucleophilic substitution of 2,4-dinitroaniline with 4-bromobutyric acid phenacyl ester under anhydrous conditions. Use DMF as a solvent and potassium carbonate as a base at 80–90°C for 12–16 hours to form the intermediate .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane).

- Optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to ester) and employ inert atmosphere (N₂) to minimize side reactions like hydrolysis .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy:

- Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-deficient nitro groups critical for electrophilic reactivity .

Basic: What are the primary applications of this compound in biological assays?

Methodological Answer:

- Dye-Based Tracking: Utilize its nitroanilino moiety for fluorescence quenching in Förster Resonance Energy Transfer (FRET) assays to monitor protease activity. For example, conjugate to peptide substrates and measure cleavage via fluorescence recovery .

- Inhibitor Studies: Screen against parasitic enzymes (e.g., Plasmodium falciparum DegP) using kinetic assays. Prepare inhibitor stocks in DMSO (≤0.1% final concentration) to avoid solvent interference .

Advanced: How can computational methods enhance the design of this compound derivatives as enzyme inhibitors?

Methodological Answer:

- Virtual Screening: Use molecular docking (AutoDock Vina) to prioritize derivatives with improved binding to target enzymes. Focus on substituents at the phenacyl group (e.g., electron-withdrawing groups to enhance π-stacking with aromatic residues) .

- Molecular Dynamics (MD): Simulate ligand-enzyme complexes (GROMACS) for 100 ns to assess stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) to validate binding modes .

- Bioisosteric Replacement: Replace the butanoate chain with thiol or amide groups to improve solubility while maintaining affinity. Validate via WaterMap analysis to optimize desolvation penalties .

Advanced: How do structural modifications (e.g., substituent position) influence the compound’s bioactivity?

Methodological Answer:

- Positional Isomerism: Compare para vs. meta nitro substitutions. Synthesize analogs via regioselective nitration and test in enzyme inhibition assays. Para-substituted analogs show 3-fold higher activity due to better alignment with catalytic pockets .

- Ester Group Optimization: Replace phenacyl with methyl or tert-butyl esters. Assess logP (HPLC) to correlate hydrophobicity with membrane permeability. Phenacyl esters exhibit balanced logP (~2.5) for cell penetration .

Advanced: How should researchers resolve contradictions between solubility data and observed bioactivity?

Methodological Answer:

- Solubility Profiling: Measure solubility in PBS (pH 7.4) and DMSO via nephelometry. If low aqueous solubility (<50 µM) conflicts with high in vitro activity, consider nanoformulation (e.g., liposomal encapsulation) to enhance bioavailability .

- Activity Correction: Normalize bioactivity data using solubility limits. For IC₅₀ values below solubility thresholds, confirm target engagement via SPR (surface plasmon resonance) to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.